molecular formula C7H11NO B075446 N-Cyclopropylcyclopropanecarboxamide CAS No. 1453-50-5

N-Cyclopropylcyclopropanecarboxamide

Cat. No. B075446
CAS RN: 1453-50-5
M. Wt: 125.17 g/mol
InChI Key: HCCHMKIFYLZSOQ-UHFFFAOYSA-N
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Description

“N-Cyclopropylcyclopropanecarboxamide” is a chemical compound with the molecular formula C7H11NO . It is used for research purposes .


Synthesis Analysis

The synthesis of “N-Cyclopropylcyclopropanecarboxamide” involves the use of N-(3-dimethylaminopropyl)-N-ethylcarbodiimide . The other compounds were prepared using the corresponding carboxamide and acyl hydrazide . Acetonitrile was used as a solvent in the preparation .


Molecular Structure Analysis

The molecular structure of “N-Cyclopropylcyclopropanecarboxamide” can be represented as a linear structure formula . The molecular weight of the compound is 125.17 .


Physical And Chemical Properties Analysis

“N-Cyclopropylcyclopropanecarboxamide” has a molecular weight of 125.17 . Other physical and chemical properties such as boiling point, solubility, etc., are not explicitly mentioned in the available resources.

Scientific Research Applications

  • NMDA Receptor Antagonists: Derivatives of cyclopropanecarboxamide, such as milnacipran, have been investigated for their potential as NMDA receptor antagonists. These compounds show binding affinity for the receptor and protective effects against NMDA-induced lethality in mice (Shuto et al., 1995).

  • Anticonvulsant Activity: Compounds like N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) have been studied for their anticonvulsant properties in rodent models of human epilepsy. They also have been evaluated for potential neural tube defects and neurotoxicity (Isoherranen et al., 2002).

  • Synthesis and Chemical Transformations: Research has focused on the chemical synthesis and transformation of cyclopropanecarboxamides, exploring efficient methods to access stereochemically defined and densely functionalized cyclopropylamine derivatives (Banning et al., 2013).

  • Potential Antidepressants: Certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown promise as potential antidepressants, displaying activity in pharmacological animal tests (Bonnaud et al., 1987).

  • Biological Activities: Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its analogs exhibit a wide range of biological activities, including antifungal, antimicrobial, and antiviral properties (Coleman & Hudson, 2016).

  • Antiproliferative Activity: Certain cyclopropanecarboxamide derivatives have been identified to exhibit significant inhibitory activity against cancer cell lines (Lu et al., 2021).

  • Insecticidal and Larvicidal Properties: Cyclopropylcarboxamides related to permethrin have been synthesized and evaluated for their effectiveness against mosquito larvae (Taylor et al., 1998).

  • Role in Ethylene Precursor Metabolism in Plants: 1-Aminocyclopropane-1-carboxylic acid, an ethylene precursor, is converted into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves, highlighting its significance in plant biochemistry (Hoffman et al., 1982).

properties

IUPAC Name

N-cyclopropylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7(5-1-2-5)8-6-3-4-6/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCHMKIFYLZSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325831
Record name N-Cyclopropylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylcyclopropanecarboxamide

CAS RN

1453-50-5
Record name NSC519713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519713
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclopropylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPANECARBOXYLIC ACID CYCLOPROPYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of cyclopropanecarboxylic acid (1.00 g, 11.6 mmol) and cyclopropylamine (0.995 g, 1.5 eq) in 8 mL of methylene chloride was added DMAP (4-dimethylaminopyridine, 2.13 g, 1.5 eq) followed by EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 3.34 g, 1.5 eq). The reaction was stirred at room temperature for 2 h after which time it was diluted with 50 mL of methylene chloride and washed twice with 0.5 N aqueous HCl followed by water, saturated aqueous sodium bicarbonate, then brine. The solvent was removed under reduced pressure and the residue was purified by silica chromatography eluting with 1:1 hexane/ethyl acetate to afford N-cyclopropylcyclopropanecarboxamide (2-A).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.995 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 g
Type
catalyst
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopropylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-Cyclopropylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopropylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopropylcyclopropanecarboxamide

Citations

For This Compound
4
Citations
H Hart, OE Curtis Jr - Journal of the American Chemical Society, 1956 - ACS Publications
… The structure of the ketone was demonstrated by Beckmann rearrangement of its oxime to N-cyclopropylcyclopropanecarboxamide, identical with an authentic sample prepared from …
Number of citations: 62 pubs.acs.org
T Koike, R Shiraki, D Sasuga, M Hosaka… - Chemical and …, 2019 - jstage.jst.go.jp
… Condensation of 7 and hydrazine monohydrate, followed by cyclization of acylhydrazine and N-cyclopropylcyclopropanecarboxamide (8a) using methyl trifluoromethanesulfonate …
Number of citations: 3 www.jstage.jst.go.jp
JL Kreuzer - 1959 - search.proquest.com
My appreciation is extended to all who helped in the preparation of this manuscript; in particular Mrs. Angelus Howe and Miss Anne Warren for their painstaking efforts in typing this …
Number of citations: 0 search.proquest.com
OE Curtis - 1955 - Michigan State College of …
Number of citations: 0

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